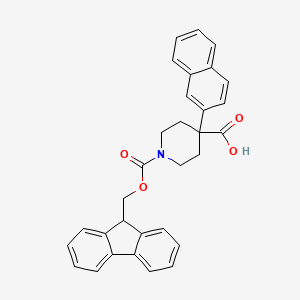

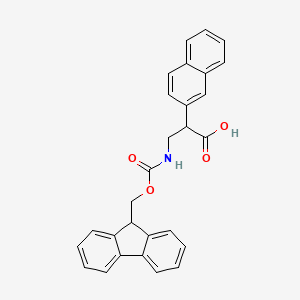

(R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid

Overview

Description

(R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid, also known as Fmoc-Nap-OH, is an important organic compound used in organic synthesis, peptide synthesis, and biochemistry. Fmoc-Nap-OH is a versatile building block for the synthesis of diverse molecules. It is commonly used as a protecting group in peptide synthesis, as a starting material for synthesizing peptides, and as a reagent for the preparation of peptide derivatives. Fmoc-Nap-OH is also used in the synthesis of heterocyclic molecules, as well as in the preparation of fluorescent dyes.

Mechanism of Action

(R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid acts as a protecting group in peptide synthesis. It is used to protect sensitive amino acids from degradation during the synthesis of peptides. The this compound group is attached to the amino acid, and the amino acid is then protected from degradation. The this compound group can then be removed from the amino acid using a variety of methods, such as acid hydrolysis or base hydrolysis.

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects. It has been shown to be non-toxic and non-irritating to the skin, eyes, and respiratory tract. It has also been shown to have no mutagenic or carcinogenic effects. This compound has been shown to be an effective protecting group for peptide synthesis, and has been used in the synthesis of peptide analogs and peptide-drug conjugates.

Advantages and Limitations for Lab Experiments

The main advantage of (R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid is its ability to act as a protecting group in peptide synthesis. It is easily removed from the peptide chain, and is non-toxic and non-irritating. It is also relatively inexpensive, making it a cost-effective choice for lab experiments. The main limitation of this compound is that it is not as stable as other protecting groups, and can be easily hydrolyzed in acidic or basic conditions.

Future Directions

(R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid has a wide range of applications in the synthesis of peptides and peptide derivatives, and in the preparation of fluorescent dyes. It is also used in the synthesis of heterocyclic molecules and peptide-drug conjugates. Future research should focus on developing new methods for the synthesis of this compound, as well as exploring new applications for this versatile compound. Additionally, further studies should be conducted to determine the safety and toxicity of this compound, and to investigate its potential use in the treatment of various diseases.

Synthesis Methods

(R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid is synthesized from the reaction of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) and NaOH (sodium hydroxide) in a 1:1 molar ratio. The reaction is carried out in an aqueous solution of NaOH at room temperature. The reaction is complete in a few minutes, and the resulting product is this compound. This compound can also be synthesized from the reaction of Fmoc-Cl and NaOH in a 1:2 molar ratio. The reaction is carried out in an aqueous solution of NaOH at room temperature. The reaction is complete in a few minutes, and the resulting product is this compound.

Scientific Research Applications

(R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid is widely used in scientific research and has a wide range of applications. It is used in peptide synthesis for the synthesis of peptides and peptide derivatives, and for the preparation of fluorescent dyes. This compound is also used in the synthesis of heterocyclic molecules, and in the preparation of peptide derivatives. This compound is also used in the synthesis of peptide analogs, and in the preparation of peptide-drug conjugates.

properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO4/c30-27(31)25(20-14-13-18-7-1-2-8-19(18)15-20)16-29-28(32)33-17-26-23-11-5-3-9-21(23)22-10-4-6-12-24(22)26/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJNXALXMHWGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301136906 | |

| Record name | 2-Naphthaleneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310680-30-8 | |

| Record name | 2-Naphthaleneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthaleneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301136906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)